

# Pralurbactam: A Comparative Analysis Against Bacterial Strains Resistant to Other $\beta$ -Lactamase Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pralurbactam**

Cat. No.: **B12395831**

[Get Quote](#)

A new contender in the fight against antimicrobial resistance, the novel  $\beta$ -lactamase inhibitor **Pralurbactam** (formerly FL058), developed in combination with meropenem, is showing promise in combating multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of **Pralurbactam**'s performance against bacterial strains that have developed resistance to other  $\beta$ -lactamase inhibitors, supported by available preclinical and in vitro data.

**Pralurbactam** is a diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, a class that also includes avibactam and relebactam. It is designed to protect  $\beta$ -lactam antibiotics from degradation by a wide range of  $\beta$ -lactamase enzymes, including Ambler Class A (such as KPC), Class C, and some Class D (like OXA-48) enzymes.<sup>[1][2][3]</sup> This positions the meropenem/**pralurbactam** combination as a potential therapeutic option for infections caused by carbapenem-resistant Enterobacterales (CRE).

## Comparative In Vitro Activity of Meropenem/Pralurbactam

The following tables summarize the available minimum inhibitory concentration (MIC) data for meropenem/**pralurbactam** against key resistant bacterial strains, compared with other leading  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations. It is important to note that as a novel agent, direct

head-to-head comparative studies are limited. The data presented here is compiled from various in vitro and preclinical studies and should be interpreted with this in mind.

## Table 1: Activity against KPC-Producing Enterobacterales

KPC (Klebsiella pneumoniae carbapenemase)-producing bacteria are a major cause of CRE infections.

| Organism/Group                      | Meropenem/Pralurbactam<br>(MIC50/MIC90<br>in $\mu$ g/mL) | Meropenem/Vaborbactam<br>(MIC50/MIC90<br>in $\mu$ g/mL) | Ceftazidime/Avibactam<br>(MIC50/MIC90<br>in $\mu$ g/mL) | Imipenem/Relebactam<br>(MIC50/MIC90<br>in $\mu$ g/mL) |
|-------------------------------------|----------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|-------------------------------------------------------|
| K. pneumoniae<br>(KPC-producing)    | 0.25/4[1]                                                | 0.12/1[4]                                               | 0.5/2[4]                                                | 0.25/1                                                |
| Enterobacterales<br>(KPC-producing) | N/A                                                      | 0.06/1[5]                                               | 0.5/2[4]                                                | 0.25/2                                                |

N/A: Data not available from the reviewed sources.

Preclinical data suggests that **pralurbactam** may possess superior inhibitory effects against KPC-producing bacteria when compared to avibactam.[2]

## Table 2: Activity against OXA-48-Producing Enterobacterales

OXA-48 and related enzymes are another significant family of carbapenemases.

| Organism/Group                      | Meropenem/Pralurbactam<br>(MIC50/MIC90<br>in µg/mL) | Meropenem/Vaborbactam<br>(MIC50/MIC90<br>in µg/mL) | Ceftazidime/Avibactam<br>(MIC50/MIC90<br>in µg/mL) | Imipenem/Relebactam<br>(MIC50/MIC90<br>in µg/mL) |
|-------------------------------------|-----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|--------------------------------------------------|
| K. pneumoniae<br>(OXA-48-producing) | ≤0.06/0.5                                           | 2/8[6]                                             | 0.5/2[6]                                           | 2/4[6]                                           |

Meropenem/**pralurbactam** has demonstrated potential as a treatment for infections caused by OXA-48-producing Enterobacteriales.[1][2]

### Table 3: Activity against Metallo- $\beta$ -Lactamase (MBL)-Producing Enterobacteriales

MBLs (e.g., NDM, VIM, IMP) represent a major challenge as they can hydrolyze most  $\beta$ -lactam antibiotics, and are not inhibited by currently available serine- $\beta$ -lactamase inhibitors.

| Organism/Group                | Meropenem/Pralurbactam<br>(MIC50/MIC90<br>in µg/mL) | Meropenem/Vaborbactam<br>(MIC50/MIC90<br>in µg/mL) | Ceftazidime/Avibactam<br>(MIC50/MIC90<br>in µg/mL) | Imipenem/Relebactam<br>(MIC50/MIC90<br>in µg/mL) |
|-------------------------------|-----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|--------------------------------------------------|
| E. coli (NDM-producing)       | N/A (MIC90 = 0.5)[3]                                | >32/>32                                            | >32/>32                                            | >8/>8                                            |
| K. pneumoniae (NDM-producing) | 0.25/4[3]                                           | >32/>32                                            | >32/>32                                            | >8/>8                                            |

**Pralurbactam**, in combination with meropenem, has shown some inhibitory activity against NDM-producing E. coli, a feature not typically observed with other DBO inhibitors like avibactam.[3] However, its activity against NDM-producing K. pneumoniae appears limited.[1][3]

## Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of meropenem/**pralurbactam** and comparator agents using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### 1. Bacterial Isolates:

- A panel of well-characterized clinical isolates of *Enterobacteriales* and *Pseudomonas aeruginosa* with defined resistance mechanisms (e.g., production of KPC, OXA-48, NDM, and resistance to other  $\beta$ -lactamase inhibitors) is used. Quality control strains, such as *E. coli* ATCC 25922 and *K. pneumoniae* ATCC 700603, are included in each experiment.

#### 2. Antimicrobial Agents:

- Meropenem is tested alone and in combination with a fixed concentration of **Pralurbactam** (e.g., 4  $\mu$ g/mL).
- Comparator agents include ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam.

#### 3. Broth Microdilution Assay:

- The assay is performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB).
- Serial two-fold dilutions of the antimicrobial agents are prepared in the microtiter plates.
- A bacterial inoculum is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.
- The plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

#### 4. Determination of MIC:

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

#### 5. Data Analysis:

- The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively, are calculated for each antimicrobial agent against each group of bacterial isolates.

## Visualizing Mechanisms and Workflows

### Mechanism of $\beta$ -Lactamase Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Pralurbactam** in protecting  $\beta$ -lactam antibiotics.

# Experimental Workflow for Antimicrobial Susceptibility Testing



[Click to download full resolution via product page](#)

Caption: General workflow for broth microdilution antimicrobial susceptibility testing.

## Conclusion

**Pralurbactam**, in combination with meropenem, demonstrates promising in vitro activity against a range of multidrug-resistant Enterobacteriales, including those producing KPC and OXA-48 carbapenemases. Notably, its activity against certain NDM-producing *E. coli* strains suggests a potential advantage over other currently available  $\beta$ -lactamase inhibitors. However, as a novel agent, comprehensive comparative data, especially against strains resistant to other new-generation inhibitors, is still emerging. Further clinical studies are necessary to fully elucidate the therapeutic potential of meropenem/**pralurbactam** in the treatment of serious Gram-negative infections. Researchers and drug development professionals should continue to monitor the evolving data on this new combination to inform future antimicrobial stewardship and therapeutic strategies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model [frontiersin.org]
- 2. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of OXA-48-producing Enterobacteriales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pralurbactam: A Comparative Analysis Against Bacterial Strains Resistant to Other  $\beta$ -Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395831#pralurbactam-s-performance-against-bacterial-strains-resistant-to-other-lactamase-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)